

Quantitative Data: EC50 and IC50 Values

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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240

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The following tables summarize the key efficacy and potency values for **MDL-811** in biochemical and cellular assays.

Table 1: EC50 Value for SIRT6 Activation

Compound	Parameter	Value (µM)	Assay	Source
MDL-811	EC50	5.7 ± 0.8	SIRT6 Deacetylation (FDL Assay)	[1][3]

Table 2: IC50 Values for Antiproliferative Activity

MDL-811 has demonstrated broad antiproliferative effects across various cancer cell lines.

Cell Type	Cancer Type	IC50 Range (μΜ)	Assay	Source
Colorectal Cancer (CRC) Cell Lines (26 lines tested)	Colorectal Cancer	4.7 - 61.0	CCK-8 Cell Proliferation Assay	[1][2]

Note: The IC50 values in CRC cell lines were found to negatively correlate with the protein levels of SIRT6.[1]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize **MDL-811**.

SIRT6 Deacetylation Assay (Fluor de Lys - FDL)

This biochemical assay is used to determine the direct activating effect of **MDL-811** on SIRT6 enzymatic activity.[4][5]

- Reagents: Recombinant SIRT6 enzyme, acetylated peptide substrate (e.g., RHKK-Ac-AMC),
 MDL-811 or DMSO (vehicle control), and a developer solution.[3][5]
- Procedure:
 - The SIRT6 enzyme is pre-incubated with varying concentrations of MDL-811 or DMSO for a short period (e.g., 5 minutes) at room temperature in a reaction buffer.[1]
 - The deacetylation reaction is initiated by adding the acetylated peptide substrate.
 - After a set incubation period, the developer solution is added. This solution contains a
 protease that digests the deacetylated peptide, releasing a fluorescent molecule (AMC).
 - The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]
- Data Analysis: The fluorescence intensity is proportional to the amount of deacetylation.
 EC50 values are calculated by fitting the dose-response data to a suitable function using software like GraphPad Prism.[5]

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to assess the antiproliferative effects of **MDL-811** on cancer cells.[1]

 Cell Culture: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.



- Treatment: The cells are then treated with a range of concentrations of MDL-811 or a DMSO control for a specified duration (e.g., 48 hours).[1]
- Assay Procedure:
 - Following treatment, the CCK-8 reagent is added to each well.
 - The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt into a colored formazan product by cellular dehydrogenases.
 - The absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The
 results are normalized to the DMSO-treated control cells, and IC50 values are calculated
 from the resulting dose-response curves.[1]

Cellular Thermal Shift Assay (CETSA)

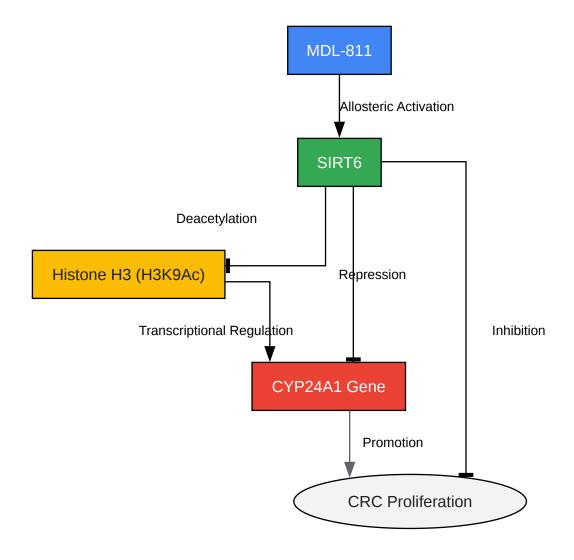
CETSA is employed to verify the direct binding of **MDL-811** to its target protein, SIRT6, within intact cells.[1]

- Cell Treatment: HCT116 cells are incubated with MDL-811 (e.g., 10 μM) or a DMSO control.
 [1]
- Heating: The treated cells are then heated to a range of temperatures to induce protein denaturation.
- Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
- Analysis: The amount of soluble SIRT6 remaining at each temperature is quantified by Western blotting.
- Data Interpretation: A ligand-bound protein is typically more thermally stable. An increase in
 the melting temperature (Tm) of SIRT6 in MDL-811-treated cells compared to control cells
 indicates direct target engagement. MDL-811 was found to increase the thermal stability of
 SIRT6.[1]



Signaling Pathways and Workflows

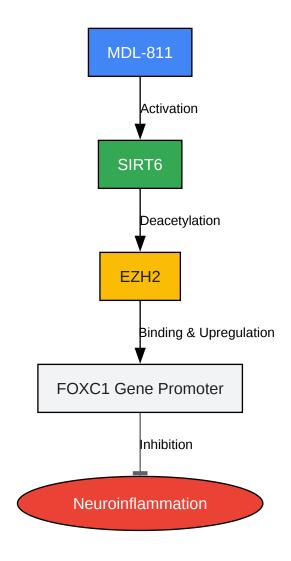
Visual diagrams help to clarify complex biological processes and experimental designs.



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Caption: **MDL-811** activates SIRT6, leading to histone deacetylation and repression of the CYP24A1 gene, thereby inhibiting colorectal cancer (CRC) cell proliferation.

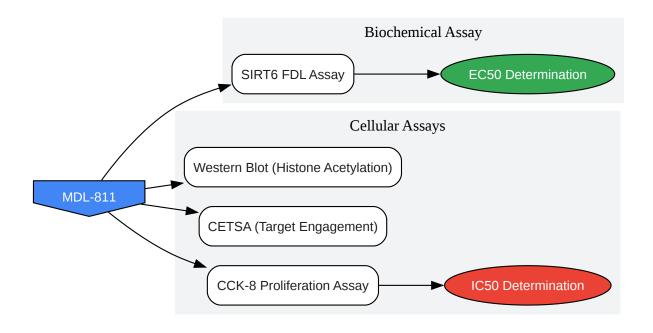




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Caption: In neuroinflammation, **MDL-811**-activated SIRT6 deacetylates EZH2, which upregulates FOXC1 expression, leading to an anti-inflammatory effect.[6]





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Caption: Experimental workflow for characterizing the activity of **MDL-811** from biochemical activation to cellular effects.

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